molecular formula C14H15N3O B2403043 1-(Prop-2-enoyl)-4-(pyridin-2-yl)piperidine-4-carbonitrile CAS No. 2093811-39-1

1-(Prop-2-enoyl)-4-(pyridin-2-yl)piperidine-4-carbonitrile

Cat. No. B2403043
CAS RN: 2093811-39-1
M. Wt: 241.294
InChI Key: OPGWFDJAYOBCEZ-UHFFFAOYSA-N
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Description

1-(Prop-2-enoyl)-4-(pyridin-2-yl)piperidine-4-carbonitrile is a chemical compound that has been the subject of recent scientific research due to its potential applications in various fields.

Mechanism Of Action

The exact mechanism of action of 1-(Prop-2-enoyl)-4-(pyridin-2-yl)piperidine-4-carbonitrile is not fully understood. However, studies have suggested that it may exert its anticancer activity through the inhibition of cell proliferation and induction of apoptosis. It may also act as a DNA intercalator and disrupt the DNA replication process.
Biochemical and Physiological Effects:
Studies have shown that 1-(Prop-2-enoyl)-4-(pyridin-2-yl)piperidine-4-carbonitrile has a low toxicity profile and does not cause significant adverse effects on normal cells. However, it may induce cytotoxicity and apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells.

Advantages And Limitations For Lab Experiments

The advantages of using 1-(Prop-2-enoyl)-4-(pyridin-2-yl)piperidine-4-carbonitrile in lab experiments include its ease of synthesis, low toxicity, and potential applications in various fields. However, its limitations include its poor solubility in water and organic solvents, which may affect its bioavailability and limit its use in certain applications.

Future Directions

Future research on 1-(Prop-2-enoyl)-4-(pyridin-2-yl)piperidine-4-carbonitrile could focus on the following areas:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Investigation of the mechanism of action and molecular targets of the compound.
3. Development of new derivatives and analogs with improved pharmacological properties.
4. Evaluation of the potential applications of the compound in drug delivery, imaging, and other fields.
5. Studies on the toxicity and safety profile of the compound in vivo and in clinical trials.
Conclusion:
In conclusion, 1-(Prop-2-enoyl)-4-(pyridin-2-yl)piperidine-4-carbonitrile is a promising chemical compound that has shown potential applications in various fields. Its ease of synthesis, low toxicity, and anticancer activity make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanism of action and explore its potential applications in drug discovery and other fields.

Synthesis Methods

The synthesis of 1-(Prop-2-enoyl)-4-(pyridin-2-yl)piperidine-4-carbonitrile involves the reaction of 2-cyanopyridine with 2,4-pentanedione and ammonium acetate in the presence of acetic acid. This method has been modified and optimized by various researchers to improve the yield and purity of the compound.

Scientific Research Applications

1-(Prop-2-enoyl)-4-(pyridin-2-yl)piperidine-4-carbonitrile has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent and a novel scaffold for the development of new drugs. In materials science, it has been used as a building block for the synthesis of functionalized polymers and metal-organic frameworks. In organic synthesis, it has been employed as a versatile intermediate for the preparation of various heterocyclic compounds.

properties

IUPAC Name

1-prop-2-enoyl-4-pyridin-2-ylpiperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-2-13(18)17-9-6-14(11-15,7-10-17)12-5-3-4-8-16-12/h2-5,8H,1,6-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGWFDJAYOBCEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)(C#N)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Prop-2-enoyl)-4-(pyridin-2-yl)piperidine-4-carbonitrile

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